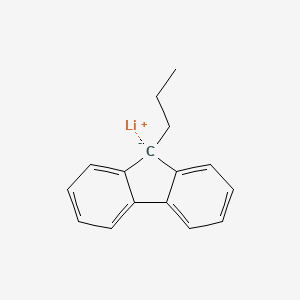![molecular formula C17H19ClN2O2S B14464392 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol CAS No. 72411-15-5](/img/structure/B14464392.png)
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol is a chemical compound with the molecular formula C17H19ClN2OS It belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
Chlorination: The phenothiazine is chlorinated to introduce the chlorine atom at the 8th position.
Dimethylaminopropylation: The chlorinated phenothiazine is then reacted with 3-(dimethylamino)propyl chloride to introduce the dimethylamino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl groups at the 1st and 4th positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of phenothiazine.
Continuous Flow Reactors: Use of continuous flow reactors for the dimethylaminopropylation step to ensure consistent product quality.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antipsychotic and anti-inflammatory effects.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol involves its interaction with various molecular targets:
Receptors: The compound can bind to dopamine and serotonin receptors, influencing neurotransmitter activity.
Enzymes: It may inhibit certain enzymes involved in metabolic pathways.
Pathways: The compound can modulate signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioridazine: Known for its antipsychotic effects.
Fluphenazine: Used in the treatment of schizophrenia.
Uniqueness
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties
Propiedades
Número CAS |
72411-15-5 |
|---|---|
Fórmula molecular |
C17H19ClN2O2S |
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-1,4-diol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)8-3-9-20-12-10-11(18)4-7-15(12)23-17-14(22)6-5-13(21)16(17)20/h4-7,10,21-22H,3,8-9H2,1-2H3 |
Clave InChI |
QXYBUIQGAXAPLP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=C(C=CC(=C31)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


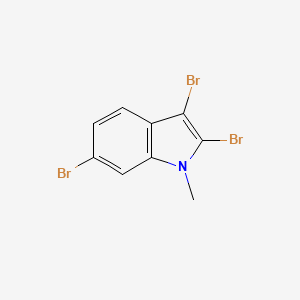
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)



![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
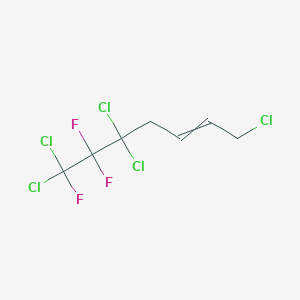
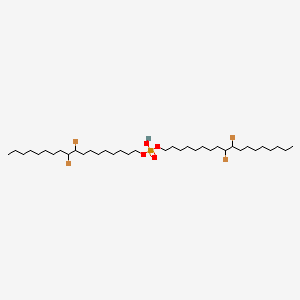
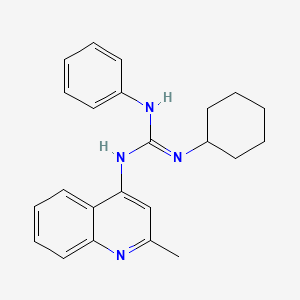
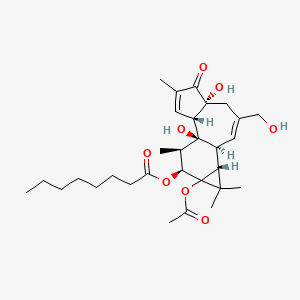
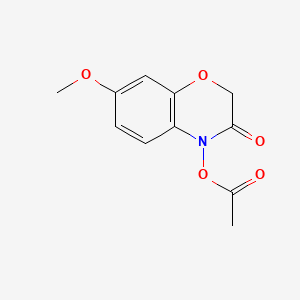
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
